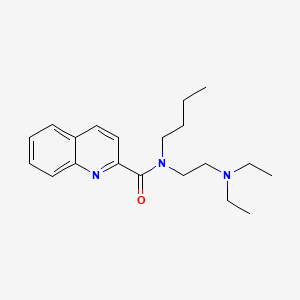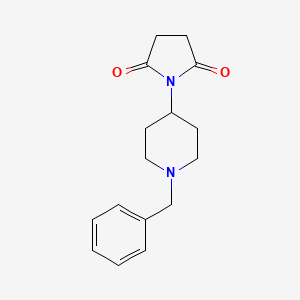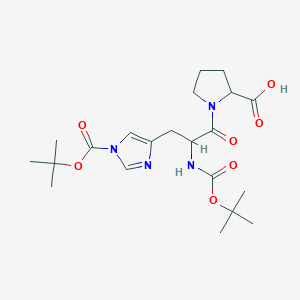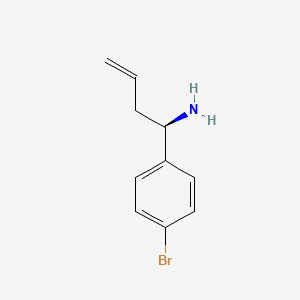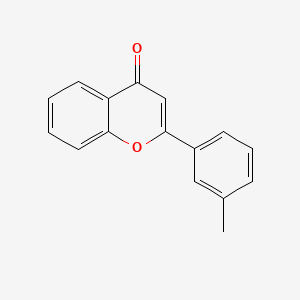
2-Hydroxy-4-methyl-1-octyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridones This compound is characterized by the presence of a hydroxyl group, a methyl group, an octyl chain, and a carbonitrile group attached to a dihydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be achieved through several methods. One common approach involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base such as potassium hydroxide. The reaction is typically carried out in ethanol under reflux conditions. The resulting intermediate is then subjected to cyclization to form the desired pyridone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield. This method involves the use of microwave irradiation to accelerate the reaction process, resulting in shorter reaction times and higher yields .
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Reduction: Formation of 6-hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-amine.
Substitution: Formation of various substituted pyridone derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cancer cell proliferation, resulting in anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Lacks the octyl chain, which may affect its solubility and biological activity.
6-Hydroxy-4-methyl-1-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Contains a phenyl group instead of an octyl chain, which may influence its chemical properties and applications.
Uniqueness
6-Hydroxy-4-methyl-1-octyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the octyl chain, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural feature may contribute to its distinct biological activities and applications compared to similar compounds .
Propriétés
Numéro CAS |
55621-53-9 |
|---|---|
Formule moléculaire |
C15H22N2O2 |
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
2-hydroxy-4-methyl-1-octyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H22N2O2/c1-3-4-5-6-7-8-9-17-14(18)10-12(2)13(11-16)15(17)19/h10,19H,3-9H2,1-2H3 |
Clé InChI |
GLPQEOYSCRFXKG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCN1C(=O)C=C(C(=C1O)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


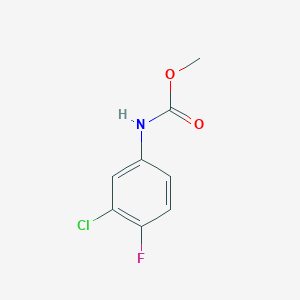
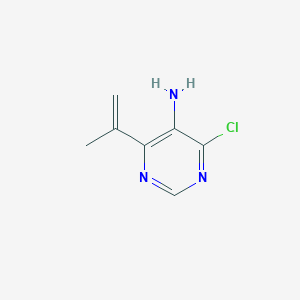
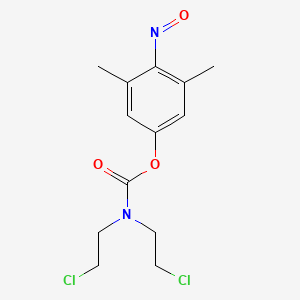
![4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-2-en-1-ol](/img/structure/B13976270.png)
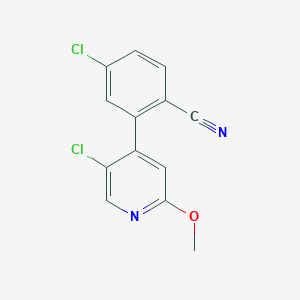

![ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13976289.png)

